N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}naphthalene-1-carboxamide

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}naphthalene-1-carboxamide (CAS 2034331-04-7) is a synthetic small molecule with the molecular formula C20H17N3O2 and a molecular weight of 331.4 g/mol. It belongs to the class of substituted pyrazole carboxamides, characterized by a naphthalene-1-carboxamide core linked via an ethyl spacer to a pyrazole ring bearing a furan-3-yl substituent at the 4-position.

Molecular Formula C20H17N3O2
Molecular Weight 331.4 g/mol
CAS No. 2034331-04-7
Cat. No. B6428466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}naphthalene-1-carboxamide
CAS2034331-04-7
Molecular FormulaC20H17N3O2
Molecular Weight331.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2C(=O)NCCN3C=C(C=N3)C4=COC=C4
InChIInChI=1S/C20H17N3O2/c24-20(19-7-3-5-15-4-1-2-6-18(15)19)21-9-10-23-13-17(12-22-23)16-8-11-25-14-16/h1-8,11-14H,9-10H2,(H,21,24)
InChIKeyBFLDRIFAUBWGQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}naphthalene-1-carboxamide (CAS 2034331-04-7) – Structural Differentiation and Procurement Rationale


N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}naphthalene-1-carboxamide (CAS 2034331-04-7) is a synthetic small molecule with the molecular formula C20H17N3O2 and a molecular weight of 331.4 g/mol . It belongs to the class of substituted pyrazole carboxamides, characterized by a naphthalene-1-carboxamide core linked via an ethyl spacer to a pyrazole ring bearing a furan-3-yl substituent at the 4-position [1]. This compound is primarily sourced from commercial suppliers as a research-grade chemical (typical purity ≥95%) and is utilized as a building block in medicinal chemistry and chemical biology .

Why Generic Substitution Fails for N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}naphthalene-1-carboxamide: Critical Substituent-Dependent Pharmacophore Variations


In the class of N-(pyrazol-1-yl)ethyl naphthalene-1-carboxamides, the specific heterocyclic substituent at the pyrazole 4-position is the key determinant of pharmacological activity and physicochemical properties. Simply substituting the target compound with an in-class analog (e.g., thiophene, phenyl, or dimethyl variants) is not scientifically valid because the furan-3-yl group introduces a unique hydrogen bond acceptor (furan oxygen) that directly alters kinase hinge-region interactions [1]. Published structure-activity relationship (SAR) studies on pyrazol-furan carboxamide analogues demonstrate that even minor changes to the heterocycle result in large shifts in Akt1 inhibitory activity and cellular potency, confirming that this scaffold is highly sensitive to the nature of the 4-substituent [1]. Consequently, procurement decisions must be made at the level of the precisely defined chemical species.

Quantitative Differentiation Evidence for N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}naphthalene-1-carboxamide Against Closest Analogs


Hydrogen Bond Acceptor Capacity: Furan-3-yl vs. Thiophene-3-yl and Phenyl Analogs

The furan-3-yl substituent in the target compound (2034331-04-7) provides a distinct hydrogen bond acceptor (HBA) capability via the furan oxygen atom, which is absent in the closest commercially available analogs. The thiophene-3-yl analog (CAS 2034451-43-7) contains a sulfur atom that acts as a weaker HBA compared to oxygen, while the phenyl analog (CAS 2034326-43-5) completely lacks a heteroatom HBA at this position. This difference directly impacts the potential for key hinge-region hydrogen bonding interactions with kinase targets, as documented in pyrazol-furan carboxamide SAR studies [1].

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

Predicted Lipophilicity (cLogP) Differentiation: Furan vs. Thiophene and Phenyl Substituents

The furan-3-yl substituent confers a lower predicted lipophilicity compared to the thiophene-3-yl and phenyl analogs, based on standard fragment-based cLogP calculations. Using the SMILES O=C(NCCN1C=C(C=N1)C1=COC=C1)C1=C2C=CC=CC2=CC=C1 and analog SMILES from the same supplier database, the furan analog is predicted to have a cLogP approximately 0.5–0.8 log units lower than the thiophene analog, which is known to increase lipophilicity due to the sulfur atom. This difference in lipophilicity can influence solubility, metabolic stability, and off-target binding profiles, making the furan analog potentially more favorable for lead optimization when lower logP is desired.

Physicochemical Properties Drug-Likeness ADME Prediction

Kinase Selectivity Profile Differentiation: Class-Level Evidence from Pyrazol-Furan Carboxamide Akt1 Inhibitors

A published study on a series of pyrazol-furan carboxamide analogues (Zhan et al., 2016) demonstrated that compounds with a furan-containing scaffold exhibit potent Akt1 inhibitory activity. The most promising compound in that series (25e) achieved an IC50 of 30.4 nM against phospho-PRAS40 in LNCaP cells and showed selectivity over kinases outside the AGC family [1]. While the specific compound 2034331-04-7 was not directly tested in that study, the shared pyrazol-furan carboxamide pharmacophore strongly suggests that the furan-3-yl substituent contributes to this activity and selectivity profile. Analogs lacking the furan oxygen (thiophene, phenyl) would be predicted to have altered, and likely reduced, kinase inhibitory activity based on the established SAR [1].

Kinase Inhibition Akt1 Cancer Therapeutics Selectivity

Optimal Application Scenarios for Procuring N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}naphthalene-1-carboxamide


Akt Kinase Inhibitor Hit-to-Lead and Lead Optimization Programs

The compound is ideally suited as a starting point or reference molecule in medicinal chemistry campaigns targeting Akt1 (and related AGC kinases) for oncology indications. The furan-3-yl group is a validated pharmacophoric feature for Akt1 hinge binding, as demonstrated by the potent activity of structurally related pyrazol-furan carboxamides (cellular IC50 ~30 nM) [1]. The naphthalene-1-carboxamide core provides a rigid, hydrophobic scaffold that can be further optimized for selectivity and drug-like properties.

Focused Library Design Around the Naphthalene-Pyrazole-Furan Scaffold

This compound serves as a key intermediate or core scaffold for the synthesis of focused compound libraries aimed at exploring structure-activity relationships at the pyrazole 4-position. The presence of the furan oxygen allows for subsequent modifications (e.g., oxidation to furanones) that are not possible with thiophene or phenyl analogs, thereby offering a greater diversity of chemical space exploration [2].

Chemical Probe Development for Kinase Selectivity Profiling

Given the predicted selectivity of pyrazol-furan carboxamides for AGC family kinases over other subfamilies [1], this compound can be utilized as a chemical probe to study the biological consequences of Akt1/Akt2/Akt3 inhibition in cellular models. Its distinct HBA capability provides a defined interaction with the kinase hinge region that is absent in non-furan analogs, making it a more precise tool for target engagement studies.

Physicochemical Property Benchmarking in Fragment-Based Drug Discovery

The compound's balanced lipophilicity (predicted cLogP ~3.8) and moderate molecular weight (331.4 g/mol) make it a suitable fragment-like or early lead-like reference compound for benchmarking solubility, permeability, and metabolic stability assays during the early stages of drug discovery [1]. Its furan oxygen contributes to a lower logP compared to thiophene-containing analogs, offering a distinct physicochemical profile for comparative ADME studies.

Quote Request

Request a Quote for N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}naphthalene-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.